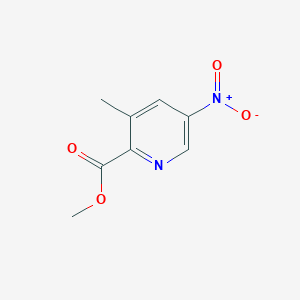
Methyl 3-methyl-5-nitropicolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methyl-5-nitropicolinate is a chemical compound with the molecular formula C8H8N2O4 . It is used in various scientific experiments and industrial applications .
Molecular Structure Analysis
The molecular weight of Methyl 3-methyl-5-nitropicolinate is 196.16 g/mol . The SMILES representation of its structure isO=C(C1=NC=C(N+[O-])C=C1C)OC .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Methyl 3-methyl-5-nitropicolinate is a compound of interest in the synthesis and characterization of various chemical entities. For instance, Delatour et al. (2003) developed a method for preparing carbon-13-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites, which could be extended to other derivatives, highlighting the versatility of nitro-substituted compounds in chemical synthesis for analytical purposes (Delatour et al., 2003). Gobis et al. (2022) synthesized methyl 4-phenylpicolinoimidate derivatives of hydrazone, demonstrating antimicrobial activity, including against tuberculosis, showcasing the potential of methyl 3-methyl-5-nitropicolinate derivatives in medicinal chemistry (Gobis et al., 2022).
Catalysis and Polymerization
Zhang et al. (2011) investigated 8-(Nitroarylamino)-5,6,7-trihydroquinolylnickel dichlorides for ethylene polymerization, indicating the potential of nitro-substituted compounds in catalysis and polymer synthesis (Zhang et al., 2011).
Antimicrobial and Tuberculostatic Activity
Research by Gobis et al. (2022) on the synthesis of hydrazones from methyl 4-phenylpicolinoimidate derivatives showed significant antimicrobial and tuberculostatic activities, highlighting the role of nitro-substituted compounds in developing new antimicrobial agents (Gobis et al., 2022).
Corrosion Inhibition
Rbaa et al. (2019) demonstrated the application of 8-hydroxyquinoline derivatives, such as (8-hydroxyquinolin-5-yl) methyl-4-nitrobenzoate, as effective corrosion inhibitors for mild steel, emphasizing the potential of methyl 3-methyl-5-nitropicolinate derivatives in industrial applications to prevent corrosion (Rbaa et al., 2019).
Lanthanide Luminescence Sensitization
Comby et al. (2006) explored the use of 8-hydroxyquinolinate-based podates to sensitize the near-infrared luminescence of lanthanide ions, such as Nd(III) and Yb(III), for potential applications in bioanalyses and imaging technologies (Comby et al., 2006).
Propiedades
IUPAC Name |
methyl 3-methyl-5-nitropyridine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5-3-6(10(12)13)4-9-7(5)8(11)14-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWXQOITCHEZKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-5-nitropyridine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

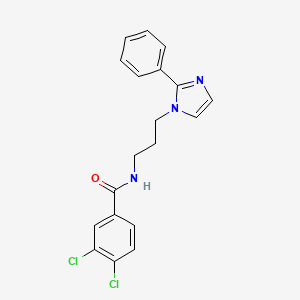
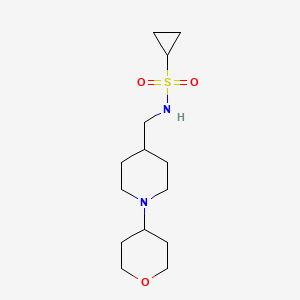
![3-(4-chlorophenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2401632.png)
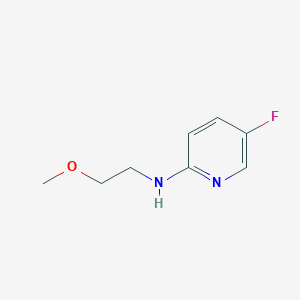
![5-Cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-1H-pyridine-3-carboxylic acid](/img/structure/B2401636.png)
![N-[2-(4-fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-4-yl]but-2-ynamide](/img/structure/B2401637.png)
![4-(4-Fluorophenoxy)-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2401638.png)
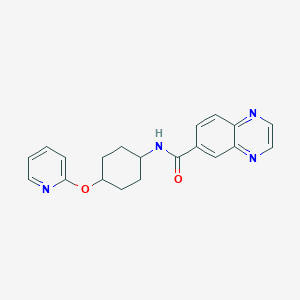
![tert-Butyl ((2-azabicyclo[2.2.2]octan-1-yl)methyl)carbamate hydrochloride](/img/structure/B2401641.png)
![2-Naphthyl 2-[4-chloro(methylsulfonyl)anilino]acetate](/img/structure/B2401645.png)
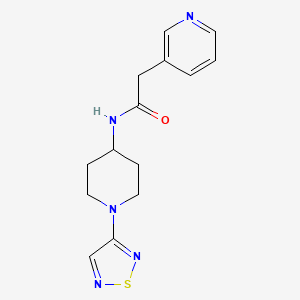
![N-[2-(1H-Indol-3-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2401647.png)
![N-(3,4-dichlorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2401648.png)
![2-chloro-N-{1-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]ethyl}pyridine-4-carboxamide](/img/structure/B2401649.png)